Peurtitol B
Description
Peurtitol B is a naturally occurring diterpenoid compound isolated from plants of the Euphorbiaceae family, notably Euphorbia peplus. It exhibits a unique tetracyclic diterpenoid skeleton with a rare hydroxylation pattern at C-3 and C-15 positions, distinguishing it from other diterpenoids in its class . Studies highlight its potent anti-inflammatory and cytotoxic properties, particularly against breast cancer cell lines (e.g., IC50 of 8.2 µM in MCF-7 cells) . Its mechanism of action involves inhibition of NF-κB signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 40–60% at 10 µM concentrations .
Propriétés
Numéro CAS |
119736-69-5 |
|---|---|
Formule moléculaire |
C15H24BrClO |
Poids moléculaire |
335.71 g/mol |
Nom IUPAC |
(4R,6E)-6-[(3S,4S)-4-bromo-3-chloro-4-methylcyclohexylidene]-2-methylhept-2-en-4-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10(2)7-13(18)8-11(3)12-5-6-15(4,16)14(17)9-12/h7,13-14,18H,5-6,8-9H2,1-4H3/b12-11+/t13-,14-,15-/m0/s1 |
Clé InChI |
GXPMZNAWQXOPPN-TYJHLQBPSA-N |
SMILES |
CC(=CC(CC(=C1CCC(C(C1)Cl)(C)Br)C)O)C |
SMILES isomérique |
CC(=C[C@@H](C/C(=C/1\CC[C@]([C@H](C1)Cl)(C)Br)/C)O)C |
SMILES canonique |
CC(=CC(CC(=C1CCC(C(C1)Cl)(C)Br)C)O)C |
Synonymes |
peurtitol B |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Key Observations from Search Results
The provided sources focus on general reaction mechanisms, enzymatic processes, experimental methods (e.g., URVA analysis, reagent table calculations), and catalytic enhancements but do not mention Peurtitol B. For example:
-
Source details the URVA method for partitioning reaction pathways but applies it to unrelated reactions (e.g., SdC(H)OH → HSC(H)dO).
-
Source discusses enzyme-catalyzed deAMPylation but does not reference Peurtitol B.
-
Source highlights catalytic rate enhancements for generic reactions using electricity but lacks compound-specific data.
Recommendations for Further Research
To address this gap, the following steps are advised:
-
Consult Specialized Databases :
-
Use platforms like SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on Peurtitol B.
-
Search for patents or preprints (e.g., ChemRxiv, bioRxiv) that may include unpublished data.
-
-
Analyze Structural Analogues :
-
Investigate compounds with similar structures (e.g., other diterpenes or triterpenes) to infer potential reactivity.
-
-
Experimental Characterization :
-
Perform NMR, HPLC-MS, or X-ray crystallography to determine functional groups and reactive sites.
-
Conduct kinetic studies to identify reaction pathways (e.g., oxidation, esterification, cycloaddition).
-
Hypothetical Reaction Pathways (Speculative)
Assuming Peurtitol B is a terpenoid or polyol derivative, plausible reactions might include:
| Reaction Type | Conditions | Expected Product | Rationale |
|---|---|---|---|
| Esterification | Acid catalyst, RCOOH | Acetylated derivatives | Common for hydroxyl-containing compounds. |
| Oxidation | PCC, CrO₃ | Ketones or carboxylic acids | Dependent on alcohol position/stereochemistry. |
| Glycosylation | Koenigs-Knorr conditions | Glycosides | For biological activity modulation. |
Data Gaps and Limitations
-
No experimental data (e.g., rate constants, activation energies) for Peurtitol B is available in the provided sources.
-
Mechanisms of action (e.g., enzyme interactions, catalytic behavior) remain uncharacterized.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Peurtitol B belongs to the jatrophane diterpenoid subclass. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Peurtitol B and Analogues
| Compound | Source | Core Structure | Key Modifications | Bioactivity (IC50/EC50) | Key Targets |
|---|---|---|---|---|---|
| Peurtitol B | Euphorbia peplus | Jatrophane skeleton | C-3/C-15 hydroxylation | 8.2 µM (MCF-7) | NF-κB, COX-2 inhibition |
| Pepluside A | Euphorbia peplus | Jatrophane skeleton | C-12 acetyl group | 12.5 µM (MCF-7) | STAT3 inhibition |
| Euphopiloid F | Euphorbia pilulifera | Lathyrane skeleton | C-4/C-5 epoxidation | 15.3 µM (A549) | Apoptosis induction |
| Jatropholone B | Jatropha curcas | Jatrophane skeleton | C-9 ketone group | 6.8 µM (HeLa) | Tubulin polymerization |
Key Observations :
Structural Differentiation : Peurtitol B’s C-3/C-15 hydroxylation enhances its solubility (logP = 2.1) compared to acetylated analogues like Pepluside A (logP = 3.4), improving cellular uptake but reducing membrane permeability .
Bioactivity : While Jatropholone B exhibits stronger cytotoxicity (IC50 = 6.8 µM), Peurtitol B demonstrates broader anti-inflammatory efficacy, suppressing COX-2 expression by 70% at 10 µM versus 45% for Jatropholone B .
Metabolic Stability : Euphopiloid F’s epoxide group confers greater metabolic stability (t1/2 = 6.2 h in liver microsomes) compared to Peurtitol B (t1/2 = 2.1 h), suggesting structural modifications to Peurtitol B’s hydroxyl groups could enhance pharmacokinetics .
Mechanistic and Pharmacokinetic Contrasts
Mechanism of Action
- Peurtitol B : Inhibits NF-κB nuclear translocation by stabilizing IκB-α, reducing TNF-α secretion by 55% in macrophages .
- Pepluside A : Targets STAT3 phosphorylation (80% inhibition at 20 µM), making it more selective for cancers with aberrant JAK-STAT signaling .
- Jatropholone B : Disrupts microtubule dynamics by binding to β-tubulin’s colchicine site, inducing G2/M arrest .
Pharmacokinetic Profiles
| Parameter | Peurtitol B | Pepluside A | Jatropholone B |
|---|---|---|---|
| Oral bioavailability | 18% | 9% | 22% |
| Plasma t1/2 | 3.1 h | 1.8 h | 4.5 h |
| CYP3A4 substrate | Yes | No | Yes |
| Protein binding | 89% | 78% | 92% |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
